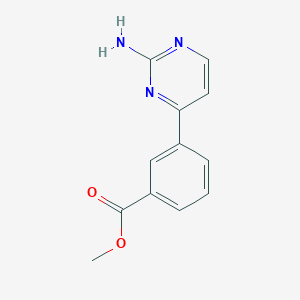

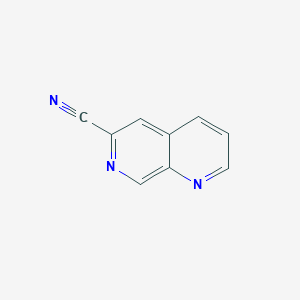

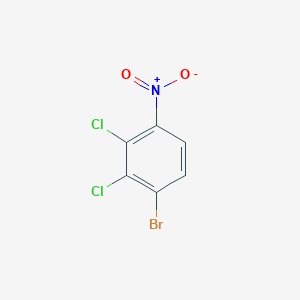

![molecular formula C9H6ClN3O7 B1404448 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid CAS No. 1365963-13-8](/img/structure/B1404448.png)

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid

Übersicht

Beschreibung

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CADA) is a chemical compound that has been of great interest in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of chloroacetyl compounds involves the chemoselective N-chloroacetylation of amino compounds by chloroacetyl chloride . This reaction is efficient, highly chemoselective, and can be carried out under metal-free bio-compatible conditions .Chemical Reactions Analysis

Chloroacetyl compounds, like CADA, are highly reactive. They can undergo rapid N-chloroacetylation with amines in phosphate buffer within 20 minutes . The modification of the electrophilic nature of the substituents on the acid chloride does not affect product formation .Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to CADA, are colorless, crystalline substances. They have high melting points (200-300°C) due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent (pH), and temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Chloroacetamides

Chloroacetyl chloride is used for the chemoselective N-chloroacetylation of amino compounds to produce chloroacetamides . This suggests that 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid could be used in the synthesis of novel chloroacetamide derivatives with potential applications in medicinal chemistry.

Peptide Modification

The reactivity of chloroacetyl-modified peptides with various amino acid residues has been assessed . This indicates that our compound could be involved in peptide modification processes, potentially leading to new therapeutic agents or biochemical tools.

Green Chemical Synthesis

Chloroacetyl derivatives are noted for their efficient use in green chemical synthesis of N-chloroacetanilides . The compound may serve as a precursor in environmentally friendly synthesis routes for anilide-based compounds.

Safety And Hazards

Zukünftige Richtungen

The future of CADA and similar compounds lies in their potential applications in various fields. For instance, chloroacetyl-modified peptides have shown promise in boron neutron capture therapy . Additionally, the green synthesis of chloroacetyl compounds represents a promising trend in the synthesis of bioactive derivatives .

Eigenschaften

IUPAC Name |

5-[(2-chloroacetyl)amino]-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYMGLJTXSYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)

![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)

![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)